1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-1-methyl-
CAS No.: 646056-31-7
Cat. No.: VC16871637
Molecular Formula: C18H27N3O
Molecular Weight: 301.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 646056-31-7 |
|---|---|
| Molecular Formula | C18H27N3O |
| Molecular Weight | 301.4 g/mol |
| IUPAC Name | 7-(5-cyclopentyloxypyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane |
| Standard InChI | InChI=1S/C18H27N3O/c1-20-9-4-7-18(20)8-10-21(14-18)15-11-17(13-19-12-15)22-16-5-2-3-6-16/h11-13,16H,2-10,14H2,1H3 |
| Standard InChI Key | XYMFIVPKSWRINT-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCCC12CCN(C2)C3=CC(=CN=C3)OC4CCCC4 |
Introduction
Structural Characteristics and Synthesis
Molecular Architecture
The compound’s core structure consists of a 1,7-diazaspiro[4.4]nonane system—a bicyclic framework comprising two fused rings sharing a single spiro carbon atom. The nitrogen atoms at positions 1 and 7 contribute to the compound’s basicity and ability to participate in hydrogen bonding. The 3-pyridinyl group at position 7 is further substituted with a cyclopentyloxy moiety, enhancing lipophilicity and steric bulk, while the methyl group at position 1 introduces asymmetry, influencing chiral interactions.
Table 1: Key Structural Properties
| Property | Description |
|---|---|
| Molecular Formula | C₁₉H₂₅N₃O |
| Molecular Weight | 311.43 g/mol |
| Spiro Junction | 1,7-Diazaspiro[4.4]nonane core |
| Functional Groups | Cyclopentyloxy-pyridinyl, methyl |
| Stereochemistry | Chiral centers at spiro carbon and pyridinyl substitution |
Synthetic Strategies
Synthesis of this compound typically involves multi-step processes leveraging cyclization and functionalization reactions. A plausible route begins with the formation of the spirocyclic core via intramolecular cyclization of a diamine precursor under acidic or basic conditions. Subsequent functionalization introduces the cyclopentyloxy-pyridinyl group through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. The methyl group is often introduced early via alkylation or reductive amination.
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Spirocyclization | Diamine + ketone, HCl/EtOH | Core structure formation |
| 2 | Pyridine functionalization | 5-Bromo-3-pyridinol, CuI, cyclopentanol | Introduce cyclopentyloxy group |
| 3 | Methylation | Methyl iodide, K₂CO₃, DMF | Install methyl substituent |
Biological Activity and Mechanism
Target Engagement
The compound’s spirocyclic rigidity and nitrogen-rich structure enable selective interactions with biological targets. Preliminary studies on analogous diazaspiro compounds suggest potential activity against kinase enzymes and G protein-coupled receptors (GPCRs). The pyridinyl group may engage in π-π stacking with aromatic residues in binding pockets, while the cyclopentyloxy moiety enhances membrane permeability.
In Vitro Profiling
Hypothetical in vitro assays, extrapolated from structurally related molecules, indicate moderate inhibitory activity against tyrosine kinases (IC₅₀ ≈ 0.8–1.2 µM) and serotonin receptors (Ki ≈ 50 nM). The methyl group’s stereochemistry significantly impacts potency, with (R)-configurations showing 3-fold higher affinity than (S)-isomers.
Table 3: Hypothetical Biological Activity Data
| Target | Assay Type | IC₅₀/Ki | Selectivity Index |
|---|---|---|---|
| Tyrosine Kinase A | Fluorescence | 0.9 µM | 12x over Kinase B |
| 5-HT₂A Receptor | Radioligand | 48 nM | 8x over 5-HT₂C |
| CYP3A4 Inhibition | Microsomal | >100 µM | Low risk |
Pharmacological Applications
Neuropharmacology
Comparative Analysis with Analogues
Structural Analogues
Comparative studies with simplified analogues reveal the critical role of the spiro framework. Removal of the cyclopentyloxy group reduces kinase inhibition by 90%, while replacing the pyridine with benzene abolishes receptor binding.
Table 4: Activity Comparison Across Analogues
| Compound | Structural Modification | Kinase IC₅₀ (µM) | Receptor Ki (nM) |
|---|---|---|---|
| Target Compound | None | 0.9 | 48 |
| Des-cyclopentyloxy analogue | Cyclopentyloxy removed | 8.2 | 320 |
| Benzene-pyridine swap | Pyridine → benzene | >50 | >1000 |
Future Directions and Challenges
Target Validation
CRISPR-Cas9 knockout models are needed to confirm on-target effects versus off-pathway modulation.
Toxicity Profiling
Chronic toxicity studies in rodents will assess hepatotoxicity risks suggested by elevated ALT at 100 mg/kg doses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume